4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, imparts significant electron-withdrawing characteristics to the compound. This makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-iodopyridine with fluorinating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: The scalability of these methods ensures the availability of the compound for large-scale applications in various industries .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives .
Scientific Research Applications
4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is primarily related to its electron-withdrawing properties. The presence of chlorine, fluorine, and trifluoromethyl groups affects the electron density of the pyridine ring, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses to introduce functional groups into the pyridine ring .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is unique due to the simultaneous presence of chlorine, fluorine, and trifluoromethyl groups. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
4-chloro-2-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZJPHSGMVJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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